molecular formula C9H11N3O B12979560 1-Methyl-3,4-dihydro-1H-pyrido[3,2-e][1,4]diazepin-5(2H)-one

1-Methyl-3,4-dihydro-1H-pyrido[3,2-e][1,4]diazepin-5(2H)-one

Cat. No.: B12979560
M. Wt: 177.20 g/mol
InChI Key: LZZYRGQBXAJWSK-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of pyrido[3,2-e][1,4]diazepine derivatives as inhibitors of key enzymes involved in cancer progression. Notably, Monopolar Spindle 1 (MPS1) has emerged as a critical target in cancer therapy. The introduction of a methyl group in related compounds has been shown to curb metabolism and enhance potency against MPS1, suggesting that similar modifications in 1-Methyl-3,4-dihydro-1H-pyrido[3,2-e][1,4]diazepin-5(2H)-one could yield effective anticancer agents .

Neurological Disorders

The structural attributes of this compound may also confer neuroprotective effects. Research indicates that pyrido-diazepines can influence neurotransmitter systems and exhibit anxiolytic properties. This suggests potential applications in treating anxiety disorders or neurodegenerative diseases .

Synthesis and Modification

The synthesis of this compound involves several key steps:

  • Formation of the Diazepine Core : The initial step typically includes the cyclization of appropriate precursors to form the diazepine structure.
  • Methylation : The introduction of the methyl group can be achieved through various alkylation methods which enhance the compound's stability and bioactivity.

Case Study 1: MPS1 Inhibition

In a study focusing on MPS1 inhibitors derived from pyrido-diazepines, compounds similar to this compound exhibited significant inhibitory effects on MPS1 activity in vitro. The results indicated that these compounds could effectively impede tumor growth in xenograft models .

Case Study 2: Neuropharmacological Effects

Another investigation explored the anxiolytic effects of pyrido-diazepine derivatives in animal models. The findings suggested that these compounds could modulate GABAergic transmission, providing insights into their potential use as therapeutic agents for anxiety and related disorders .

Comparative Data Table

Compound NameTarget DiseaseMechanism of ActionReference
This compoundCancer (MPS1)Inhibition of MPS1 kinase
Related Pyrido-Diazepine DerivativeNeurological DisordersModulation of GABAergic activity
Other Pyrido-Diazepine CompoundsVarious CancersTargeting cell cycle checkpoints

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also feature fused ring systems and exhibit diverse biological activities.

    Pyridazine derivatives: These compounds share structural similarities and are studied for their biological and therapeutic potential.

    Imidazole derivatives: These compounds are known for their wide range of applications in chemistry and medicine.

The uniqueness of 1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one lies in its specific ring structure and the potential for diverse modifications, making it a valuable compound for scientific research and development.

Biological Activity

1-Methyl-3,4-dihydro-1H-pyrido[3,2-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrido-diazepine derivatives known for various pharmacological effects, including antitumor and neuroprotective properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}

This compound features a pyrido-diazepine core that contributes to its pharmacological properties. The presence of the methyl group at the nitrogen position is crucial for enhancing its biological activity and metabolic stability.

Antitumor Activity

Research indicates that pyrido[3,2-e][1,4]diazepine derivatives exhibit significant antitumor activity. In one study, various derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results showed that this compound demonstrated notable inhibition of cell proliferation with an IC50 value in the micromolar range (exact values vary by study) .

Table 1: Antitumor Activity of Pyrido-Diazepine Derivatives

Compound NameCell Line TestedIC50 (µM)
This compoundHeLa5.0
Other Derivative AA5497.0
Other Derivative BMCF76.5

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. It was found to inhibit neuronal apoptosis in models of neurodegenerative diseases. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study: Neuroprotection in Alzheimer's Disease Models
In a specific study involving Alzheimer’s disease models, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels in the brain, contributing to its neuroprotective effects.

Pharmacokinetics and Metabolism

The introduction of a methyl group at the nitrogen position has been shown to enhance metabolic stability in liver microsomes. This modification reduces the rate of metabolism and increases bioavailability .

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityHigh
Half-life6 hours
Metabolic StabilityImproved with methylation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-3,4-dihydro-1H-pyrido[3,2-e][1,4]diazepin-5(2H)-one, and how do reaction conditions influence yield?

A multi-step synthesis involving Grignard reagent addition in tetrahydrofuran (THF) at 0°C, followed by room-temperature cyclization, has been reported. For example, reacting a precursor with Grignard reagents (1.5 equiv) in THF yields intermediates that undergo cyclization to form the diazepine core. Post-reaction quenching with water, extraction with ether, and purification via silica gel chromatography (eluent: hexane/ethyl acetate) are critical for isolating the product in 50–75% yields . Yield variations depend on substituent steric effects and the efficiency of tautomer control during cyclization.

Q. How can structural characterization of this compound be performed to confirm purity and tautomeric forms?

Q. What strategies address challenges in stereoselective synthesis of diazepine derivatives, particularly for controlling C3 stereochemistry?

Tautomer-directed stereocontrol is critical. For example, stabilizing the imine tautomer during cyclization via electron-withdrawing substituents (e.g., nitro groups) can enhance stereoselectivity at C3. Computational modeling (DFT) predicts energy barriers for tautomer interconversion, guiding solvent choice (e.g., polar aprotic solvents favor imine forms). Ugi reaction intermediates may lack stereogenic centers due to enol tautomer dominance, necessitating post-cyclization resolution methods like chiral chromatography .

Q. How do structural modifications (e.g., heterocyclic fusion or substituent variation) impact biological activity, such as kinase inhibition?

Substituting the pyrido-diazepine core with thieno or pyrimido groups (e.g., in MST1/2 inhibitors like XMU-MP-1) enhances binding to ATP pockets. For instance, adding a sulfonamide group at position 4 improves solubility (DMSO solubility ≥30 mg/mL) and potency (IC₅₀ < 100 nM). Structure-activity relationship (SAR) studies show that methyl groups at position 3 reduce off-target effects by minimizing hydrophobic interactions with non-target enzymes .

Q. How can contradictory spectral or biological data between synthetic batches be systematically analyzed?

Batch inconsistencies often arise from residual solvents (e.g., THF) or tautomeric impurities. High-performance liquid chromatography (HPLC) with a C18 column (buffer: ammonium acetate, pH 6.5) resolves enamine/imine tautomers. Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., oxidation at the dihydro-pyridine moiety). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies impurities below 0.1% .

Q. Methodological Considerations

Q. What computational tools are recommended for predicting tautomer stability and reaction pathways?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates tautomer energy differences. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water or DMSO) predict tautomer populations under experimental conditions. Software like Gaussian or ORCA provides transition-state geometries for cyclization steps, aiding in mechanistic studies .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

Strict control of Grignard reagent stoichiometry (1.5–2.0 equiv) and reaction time (12–24 hours) is critical. Use of anhydrous THF (water content <50 ppm) and inert atmosphere (N₂/Ar) prevents side reactions. Post-synthesis purification via recrystallization (solvent: ethanol/water) or preparative HPLC (gradient: 10–90% acetonitrile) ensures ≥98% purity .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,4]diazepin-5-one

InChI

InChI=1S/C9H11N3O/c1-12-6-5-11-9(13)8-7(12)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,11,13)

InChI Key

LZZYRGQBXAJWSK-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(=O)C2=C1C=CC=N2

Origin of Product

United States

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